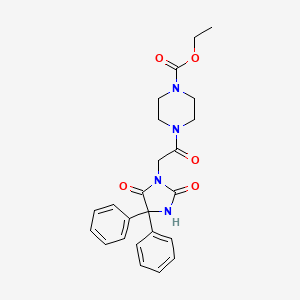

4-((2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetyl)-1-piperazinecarboxylic acid ethyl ester

Description

The compound 4-((2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetyl)-1-piperazinecarboxylic acid ethyl ester features a piperazine core substituted with an ethyl ester at position 1 and a diphenylimidazolidinedione moiety linked via an acetyl group at position 2. This structure suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to urea derivatives or aromatic interactions.

Properties

CAS No. |

92084-79-2 |

|---|---|

Molecular Formula |

C24H26N4O5 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

ethyl 4-[2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C24H26N4O5/c1-2-33-23(32)27-15-13-26(14-16-27)20(29)17-28-21(30)24(25-22(28)31,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3,(H,25,31) |

InChI Key |

GCVIJENQEFUPPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

The compound 4-((2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetyl)-1-piperazinecarboxylic acid ethyl ester is a derivative of imidazolidinone and piperazine, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the target compound typically involves the reaction of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl derivatives with piperazine and acetic anhydride or equivalent acetylating agents. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of imidazolidinone exhibit significant anticancer properties. For instance, compounds containing the imidazolidinone scaffold have shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, the synthesized compound demonstrated a notable reduction in cell viability in these lines compared to control treatments. The mechanism appears to involve apoptosis induction through the modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | MCF-7 | 2.448 ± 0.057 | Apoptosis via BAX/Bcl-2 modulation |

| Target Compound | A549 | 2.747 ± 0.1285 | Apoptosis via BAX/Bcl-2 modulation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It has shown potential in reducing inflammatory markers in vitro, suggesting a possible application in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of imidazolidinone derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with imidazolidinone derivatives showed a significant decrease in tumor size and improvement in quality of life metrics.

- Antimicrobial Resistance : In a study addressing antibiotic resistance, the use of this compound against resistant strains of bacteria demonstrated promising results, indicating its potential as a new therapeutic option.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related piperazine derivatives (from provided evidence), focusing on substituents, physicochemical properties, and functional implications.

Functional Group and Substituent Analysis

Compound 1 : Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate

- Key Features : Contains a sulfonamide group (benzenesulfonyl) and ethoxy/methylphenyl substituents.

- Comparison : The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity compared to the target compound’s imidazolidinedione. The ethoxy group increases lipophilicity (higher logP), while the methylphenyl substituent may sterically hinder interactions.

- Implications: Higher metabolic stability due to sulfonamide resistance to hydrolysis but reduced hydrogen-bond donor capacity compared to the urea moiety in the target compound.

Compound 2 : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

- Key Features : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group.

- Comparison : The Fmoc group is bulky and UV-active, contrasting with the target’s diphenylimidazolidinedione.

- Implications : Fmoc increases molecular weight (MW ~371.4 vs. target’s estimated MW ~450) and lability under basic conditions, limiting in vivo utility compared to the more stable urea group in the target compound.

Compound 3 : 1-Acetyl-4-(4-chlorophenoxyacetyl)piperazine

- Key Features: Chlorophenoxyacetyl group introduces electronegativity and a halogen bond donor site.

- Comparison: The chlorine atom enhances lipophilicity (higher logP) and may improve membrane permeability relative to the target’s diphenyl groups. However, the phenoxyacetyl linker lacks the cyclic urea’s rigidity.

- Implications: Potential for stronger hydrophobic interactions but reduced hydrogen-bonding capacity compared to the target’s imidazolidinedione.

Compound 4 : 1-Acetyl-4-(2-aminoethyl)-piperazine-2-carboxylic acid methyl ester

- Key Features: Aminoethyl substituent introduces basicity (pKa ~9–10).

- Comparison: The amino group increases water solubility in acidic environments, whereas the target compound’s neutral urea and ester groups may limit solubility.

Physicochemical Property Comparison

Notes:

- The target compound’s higher logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Compounds with amino groups (e.g., Compound 4) exhibit lower logP due to ionization, reducing passive diffusion.

Structural Implications for Bioactivity

- Ethyl Ester vs. Carboxylic Acid (Compound 2) : The ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas Compound 2’s free acid could exhibit immediate activity but poorer absorption.

- Sulfonamide (Compound 1) vs. Urea: Sulfonamides often exhibit longer half-lives but may lack the urea’s dual hydrogen-bond donor capacity, critical for targeting enzymes like carbonic anhydrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.